4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
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Overview
Description
4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring is formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or other suitable methods.
Attachment of the Indole Moiety: The indole group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carboxamide group or the fluorophenyl ring.
Substitution: The piperazine ring and the fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
- 4-(4-bromophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
- 4-(4-methylphenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
Uniqueness
4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetics compared to its analogs.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-14-5-7-15(8-6-14)23-9-11-24(12-10-23)19(25)22-18-13-21-17-4-2-1-3-16(17)18/h1-8,13,21H,9-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWKHJZVVUPKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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